molecular formula C10H11N3O3 B11885996 Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11885996
M. Wt: 221.21 g/mol
InChI Key: RZTWDNLANTZVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 54738-81-7) is a pyrazolo[3,4-b]pyridine derivative with the molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol . Its structure comprises a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the N1 position, an ethyl ester at C5, and a ketone at C4 (Figure 1). While its density, melting point, and boiling point remain uncharacterized, it serves as a versatile intermediate in medicinal and materials chemistry due to its fused heterocyclic system and functional groups .

Properties

IUPAC Name

ethyl 1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-11-9-6(8(7)14)5-12-13(9)2/h4-5H,3H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTWDNLANTZVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl compounds under acidic conditions. For example, pyrazole-5-amine reacts with ethyl acetoacetate in refluxing acetic acid to form the pyrazolo[3,4-b]pyridine core. This approach achieved yields of 70–85% for analogous structures . The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration (Figure 1).

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Temperature: 110–120°C (reflux)

  • Time: 6–12 hours

  • Catalyst: None required (self-condensation)

This method is advantageous for its simplicity and scalability. However, regioselectivity depends on the substitution pattern of the pyrazole-amine. For the target compound, 1-methyl substitution is introduced by using N-methylpyrazole-5-amine derivatives .

Cyclodehydration of Pyrazole-Aminoaldehyde Intermediates

Cyclodehydration of pyrazole-aminoaldehydes with nitriles or ketones offers a route to functionalized pyrazolopyridines. A study demonstrated that refluxing 3-amino-1-methylpyrazole-4-carbaldehyde with ethyl cyanoacetate in pyridine yields ethyl pyrazolo[3,4-b]pyridine-5-carboxylates with 75–80% efficiency . The mechanism involves Knoevenagel condensation followed by intramolecular cyclization (Figure 2).

Optimized Parameters

  • Molar Ratio: 1:1 (aldehyde to nitrile)

  • Solvent: Pyridine or DMF

  • Temperature: 80–100°C

  • Additives: Piperidine (catalytic)

This method allows precise control over the 4-oxo and 5-carboxylate groups. The use of ethyl cyanoacetate directly installs the ester moiety, avoiding post-cyclization functionalization .

Adaptation of Nalidixic Acid Synthesis Protocols

The synthesis of 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (nalidixic acid) has been modified to access pyrazolopyridines. By replacing the naphthyridine precursor with a pyrazole analog, researchers synthesized ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in three steps :

  • Diazotization and Cyclization: 3-Amino-1-methylpyrazole is diazotized and cyclized with diethyl malonate.

  • Hydrolysis and Decarboxylation: The intermediate is hydrolyzed to the carboxylic acid and decarboxylated.

  • Esterification: The acid is refluxed with ethanol and sulfuric acid to form the ester.

Key Data

  • Overall Yield: 50–60%

  • Critical Step: Diazotization requires strict temperature control (−5°C to 0°C) to avoid byproducts .

Microwave-Assisted Solid-Phase Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. A 2022 study reported a 40-minute synthesis of pyrazolo[3,4-b]pyridines by irradiating a mixture of 1-methylpyrazole-5-amine, ethyl propiolate, and montmorillonite K10 clay . The method achieved an 88% yield, though the specific compound required post-irradiation purification via column chromatography.

Advantages

  • Time Efficiency: 4x faster than conventional heating

  • Green Chemistry: Clay acts as a reusable catalyst

Comparative Analysis of Methods

Table 1 summarizes the efficiency, scalability, and limitations of each method:

Method Yield Time Scalability Limitations
Acetic Acid Condensation70–85%6–12 hHighRequires acidic conditions
Cyclodehydration75–80%3–5 hModerateSensitive to moisture
Nalidixic Acid Adaptation50–60%24 hLowMulti-step, low atom economy
Microwave-Assisted88%40 minPilot-scaleSpecialized equipment needed

Chemical Reactions Analysis

Phenyl Isothiocyanate Reaction

Product : 2-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenyl-hydrazine-1-carbothioamide (6a)
Conditions :

  • Refluxing ethanol, 8 h

  • Yield: 89%

Spectroscopic Evidence :

NMR Signal (δ)Assignment
10.57 (s)Hydrazine-NH-thiourea
8.50 (s)Hydrazino-amide NH
8.12 (s)NH-CH₂

Allyl Isothiocyanate Reaction

Product : Allyl-substituted carbothioamide (6b)
Conditions :

  • Refluxing ethanol, 10 h

  • Yield: 70%

Key Spectral Features :

  • Allyl protons: δ 4.21–4.26 (CH₂N), 5.07–5.16 (CH₂=), 5.95–6.01 (CH=)

  • ¹³C NMR: δ 178.0 (C=S), 164.4 (C=O)

Condensation with Carbonyl Compounds

Reaction with aldehydes/ketones (7a–f ) yields fused heterocycles (8a–f ) :
General Conditions :

  • Catalyst: Piperidine

  • Solvent: Ethanol

Example Product (8f) :

¹H NMR (δ)Assignment
13.30 (s)Hydrazine-NH
11.20 (s)Isatin-NH
2.80 (s)Pyridine-CH₃
2.50 (s)Pyrazole-CH₃

¹³C NMR : δ 167.9 (isatin C=O), 165.9 (hydrazine CO), 23.9 (pyridine-CH₃)

Diazotization and Curtius Rearrangement

Reaction Sequence :

  • Diazotization:

4NaNO2/HClAzide 9(Yield: 75%)\text{4} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Azide 9} \quad (\text{Yield: 75\%})

  • Curtius rearrangement with ethyl 2-cyanoacetate (10a ):

9+10aXylene, piperidineCyanoester 11(Yield: 65%)\text{9} + \text{10a} \xrightarrow{\text{Xylene, piperidine}} \text{Cyanoester 11} \quad (\text{Yield: 65\%})

Mechanistic Pathway :

  • Thermal decomposition of azide 9 to nitrene intermediate

  • Rearrangement to isocyanate B

  • Nucleophilic attack by ethyl 2-cyanoacetate enolate

Cycloaddition with Diethyl Acetylenedicarboxylate

Product : Pyrazolone derivative 13
Conditions :

  • Refluxing toluene

  • Yield: 90%

Diagnostic Signals :

Spectral FeatureAssignment
δ 11.20 (¹H NMR)Pyrazolone-NH
δ 6.82 (¹H NMR)Pyrazolone-CH
δ 163.3 (¹³C NMR)Pyrazolone C=O

Comparative Reaction Table

Reaction TypeReagentProduct ClassYieldKey Functional Groups Formed
HydrazinolysisHydrazine hydrateCarbohydrazideHigh-CONHNH₂
Thiourea formationPhenyl isothiocyanateCarbothioamide89%-NH-CS-NH-Ph
CyclocondensationAromatic aldehydesFused pyrazolo-pyridines70-90%Schiff base linkages
[3+2] CycloadditionDiethyl acetylenedicarboxylatePyrazolone90%α,β-unsaturated ketone

Scientific Research Applications

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promise in several biological assays:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to ethyl 1-methyl-4-oxo have been tested against pathogens like Staphylococcus aureus and Candida albicans, showing varying degrees of effectiveness .
  • Anticancer Potential : Research indicates that pyrazolo compounds can inhibit the proliferation of cancer cells. Ethyl 1-methyl-4-oxo has been evaluated for its effects on various cancer cell lines such as K562 and MCF-7. The compound's structure allows it to interact with specific molecular targets involved in cancer progression .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that play crucial roles in metabolic pathways associated with diseases. This property is under investigation as a potential therapeutic mechanism .

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineResultReference
AntibacterialStaphylococcus aureusSignificant inhibition observed
AntifungalCandida albicansModerate activity noted
AnticancerK562 (leukemia)Inhibition of proliferation
AnticancerMCF-7 (breast cancer)Reduced cell viability

Therapeutic Applications

Given its biological activities, ethyl 1-methyl-4-oxo could potentially be developed into therapeutic agents targeting:

  • Infectious Diseases : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics or antifungal treatments.
  • Cancer Therapy : Its ability to inhibit cancer cell growth suggests potential as an anticancer drug candidate.
  • Metabolic Disorders : As an enzyme inhibitor, it may play a role in treating conditions related to metabolic dysfunctions.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Synthesis Method Reference
Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate C₁₀H₁₁N₃O₃ -OEt (C5), -CH₃ (N1), =O (C4) Intermediate for drug synthesis; moderate polarity due to ester group Not specified in evidence
Ethyl 4-amino-1-(2,4-dinitrophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate C₁₆H₁₄N₆O₆ -NH₂ (C4), -NO₂ (aryl), -CH₃ (C6) High polarity; m.p. 205–206°C; potential nitro group-driven bioactivity Multi-step condensation
Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate C₁₃H₁₄ClN₃O₂ -Cl (C4), -CH₂C₃H₅ (N1) Electron-withdrawing Cl enhances reactivity; used in PET ligand development POCl₃-mediated chlorination
Ethyl 4-(2-aryl-2-oxoethyl)-6-methyl-1,3-diphenyl-pyrazolo[3,4-b]pyridine-5-carboxylate C₂₈H₂₃N₃O₃ -COCH₂Ar (C4), -Ph (N1, N3), -CH₃ (C6) Bulky substituents enhance π-π stacking; applications in materials science Michael addition and cyclization
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridine-5-carbonitrile C₂₀H₁₈N₄O -CN (C5), -Ar (C4), -CH₃ (C3) High solubility in polar solvents; cyano group aids in nucleophilic reactions Ionic liquid ([bmim][BF₄])-mediated synthesis

Key Observations:

Substituent Effects on Polarity and Reactivity: The ethyl ester in the target compound provides moderate polarity, contrasting with the cyano group in the tetrahydro derivative (C₂₀H₁₈N₄O), which increases solubility in polar solvents . Chlorine in Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate enhances electrophilicity at C4, making it reactive in nucleophilic substitutions .

The cyclopropylmethyl group in Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate may improve metabolic stability in drug candidates .

  • Ionic liquids for eco-friendly synthesis (e.g., [bmim][BF₄] in ).
  • POCl₃ for introducing chlorine substituents .
  • Michael addition-cyclization for constructing complex substituents .

Crystallographic Characterization :

  • While the target compound’s crystal structure is unreported, similar derivatives (e.g., nitro-substituted analogs) are refined using SHELXL , a program widely used for small-molecule crystallography .

Biological Activity

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 54738-81-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its potential therapeutic applications.

  • Molecular Formula : C10_{10}H11_{11}N3_{3}O3_{3}
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 54738-81-7

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives. This compound has shown promising results against various viral strains.

Case Study: Antiviral Efficacy

In a study evaluating several pyrazolo derivatives, this compound exhibited significant antiviral activity against the herpes simplex virus type 1 (HSV-1). The compound was tested in vitro using Vero cells, demonstrating a high selectivity index and effective inhibition of viral replication at concentrations as low as 20 μg/mL .

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study focused on the synthesis and evaluation of various derivatives found that this specific compound inhibited the proliferation of cancer cell lines.

Research Findings

A detailed evaluation showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50_{50} values for different cancer cell lines ranged from 10 to 30 μM, indicating moderate to high potency compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has demonstrated antimicrobial effects against several bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Mycobacterium tuberculosis0.5 μg/mL

The above table summarizes the antimicrobial efficacy of this compound against common pathogens. Notably, it displayed potent activity against multidrug-resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells.

Proposed Mechanisms

  • Inhibition of Viral Replication : The compound interferes with viral entry and replication processes.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells.
  • Bacterial Cell Wall Disruption : The compound may disrupt bacterial cell wall synthesis leading to cell lysis.

Q & A

Q. Q: What is a standard one-pot synthesis protocol for Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

A: A common method involves a multicomponent reaction using hydrazine, ethyl acetoacetate, substituted aldehydes, and phenylacetonitriles in ethanol at room temperature. Meglumine (0.2 mmol) acts as a catalyst, facilitating condensation and cyclization. The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol, achieving yields >80% .

Structural Characterization

Q. Q: How is the crystal structure of this compound validated in academic research?

A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard for structural refinement. Anisotropic displacement parameters are analyzed using ORTEP for Windows , and molecular geometry is cross-validated with WinGX for bond lengths/angles. NMR (¹H/¹³C) and HRMS further confirm purity and regiochemistry .

Advanced Synthesis

Q. Q: How do deep eutectic solvents (DES) enhance the synthesis of pyrazolo[3,4-b]pyridine derivatives?

A: DES (e.g., choline chloride-urea mixtures) act as green catalysts, reducing reaction times from hours to minutes. They improve atom economy by enabling tandem Knoevenagel-Michael-cyclization reactions under mild conditions (e.g., 60°C, no inert gas). Yields increase by 15–20% compared to traditional solvents like DMF .

Mechanistic Insights

Q. Q: What mechanistic pathways explain the formation of this compound in multicomponent reactions?

A: A proposed mechanism involves:

Protonation of ethyl acetoacetate by the catalyst, forming an enol intermediate.

Knoevenagel condensation between the enol and aldehyde.

Michael addition of hydrazine to the α,β-unsaturated intermediate.

Cyclization via nucleophilic attack by ammonia (from ammonium acetate), forming the pyrazolo-pyridine core .

Bioactivity Evaluation

Q. Q: What methodologies are used to assess the biological activity of pyrazolo[3,4-b]pyridine derivatives?

A:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression.
  • Molecular docking : AutoDock Vina is used to predict binding affinities to targets like DHFR or EGFR kinases, validated by MD simulations .

Data Contradiction Analysis

Q. Q: How are discrepancies in spectroscopic data resolved when synthesizing derivatives?

A: Contradictions (e.g., unexpected NOE correlations in NMR or HRMS mass errors) are addressed by:

Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Variable-temperature NMR to detect dynamic effects.

X-ray crystallography to unambiguously assign regiochemistry.

Cross-referencing with synthetic intermediates (e.g., isolating and characterizing byproducts) .

Advanced Applications in Drug Development

Q. Q: How is this scaffold modified for structure-activity relationship (SAR) studies?

A: Key strategies include:

  • Suzuki coupling : Introducing aryl/heteroaryl groups at the 3-position using Pd(OAc)₂/PPh₃ in 1,2-dichloroethane (e.g., biphenyl derivatives for enhanced lipophilicity).
  • Ester hydrolysis : Treating with LiOH in dioxane/water to generate carboxylic acid analogs for improved solubility.
  • Thioether substitution : Replacing methylthio groups with sulfoxides/sulfones to modulate electron density .

Computational Modeling

Q. Q: What computational tools are used to predict the reactivity of this compound?

A:

  • Gaussian 09 : Optimizes geometry at the B3LYP/6-31G(d) level for frontier molecular orbital (FMO) analysis.
  • ADMET prediction : SwissADME or pkCSM models assess bioavailability, CYP450 interactions, and toxicity.
  • Reactivity descriptors : Global electrophilicity index (ω) and local Parr functions predict regioselectivity in cycloadditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.